

# Spectroscopic Profile of 5-(bromoacetyl)thiophene-2-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 5-(Bromoacetyl)thiophene-2-carbonitrile

Cat. No.: B1280374

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This technical guide provides a comprehensive overview of the spectroscopic properties of **5-(bromoacetyl)thiophene-2-carbonitrile**, a key intermediate in the synthesis of various pharmaceutical and therapeutic agents. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for their acquisition.

## Core Compound Information

**5-(bromoacetyl)thiophene-2-carbonitrile** is a substituted thiophene derivative with the molecular formula  $C_7H_4BrNOS$ . Its structure, featuring a bromoacetyl group and a nitrile group on the thiophene ring, makes it a versatile building block in medicinal chemistry.

Property	Value
Molecular Formula	$C_7H_4BrNOS$
Molecular Weight	230.08 g/mol
CAS Number	496879-84-6

## Predicted Spectroscopic Data

While specific experimental spectra for **5-(bromoacetyl)thiophene-2-carbonitrile** are not readily available in public databases, the following data are predicted based on the analysis of its functional groups and known spectral data for analogous thiophene derivatives.

### <sup>1</sup>H NMR (Proton NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show signals corresponding to the two aromatic protons on the thiophene ring and the two protons of the bromoacetyl methylene group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.0	Doublet	1H	Thiophene H4
~7.4 - 7.6	Doublet	1H	Thiophene H3
~4.5 - 4.7	Singlet	2H	-CH <sub>2</sub> Br

### <sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~180 - 185	C=O (Ketone)
~140 - 145	Thiophene C5
~135 - 140	Thiophene C3
~130 - 135	Thiophene C4
~115 - 120	Thiophene C2
~110 - 115	-CN (Nitrile)
~30 - 35	-CH <sub>2</sub> Br

### IR (Infrared) Spectroscopy

The IR spectrum is characterized by the vibrational frequencies of the key functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2230 - 2210	Strong	C≡N stretch (nitrile)
~1680 - 1660	Strong	C=O stretch (ketone)
~1550 - 1450	Medium	C=C stretch (thiophene ring)
~1200 - 1000	Medium	C-H in-plane bending
~850 - 750	Strong	C-H out-of-plane bending
~700 - 600	Medium	C-Br stretch

## MS (Mass Spectrometry)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M and M+2 peaks of nearly equal intensity) is expected for bromine-containing fragments.

m/z	Interpretation
229/231	[M] <sup>+</sup> , Molecular ion
150	[M - Br] <sup>+</sup>
122	[M - Br - CO] <sup>+</sup>
108	[C <sub>4</sub> H <sub>2</sub> S-CN] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **5-(bromoacetyl)thiophene-2-carbonitrile** are outlined below.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: spectral width of 10-15 ppm, pulse angle of  $30\text{-}45^\circ$ , relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: spectral width of 200-250 ppm, pulse angle of  $45\text{-}90^\circ$ , relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- Sample Preparation (ATR Method):
  - Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:

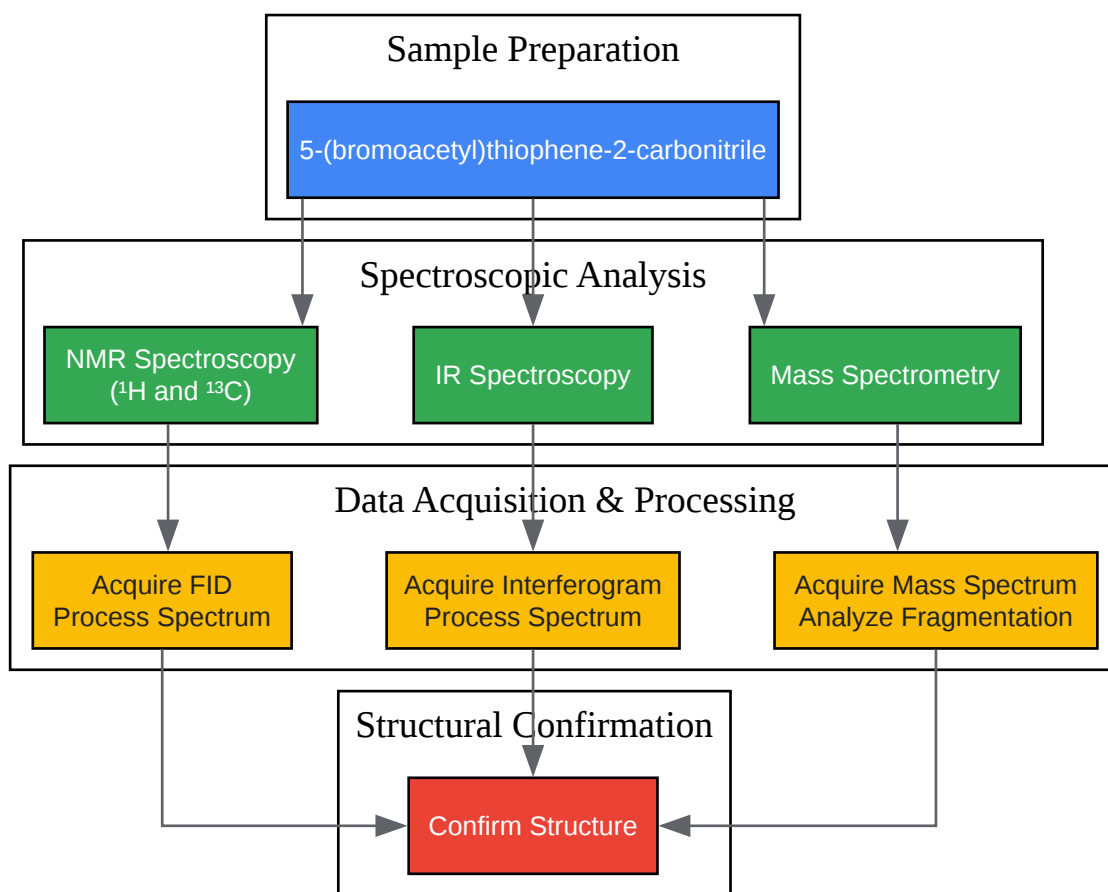
- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum.
- Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Optimize the ionization parameters to obtain a stable signal.
  - Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

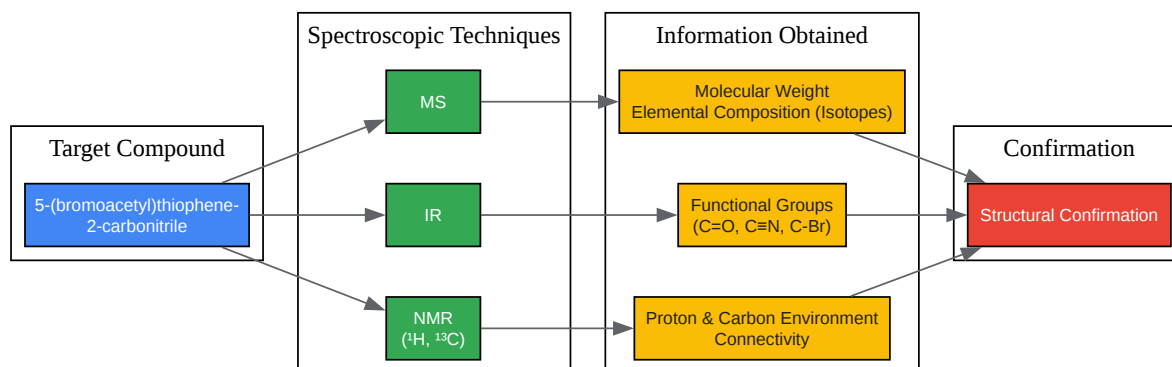
## Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow and the logical approach to confirming the structure of **5-(bromoacetyl)thiophene-2-carbonitrile** using the described spectroscopic techniques.



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Logical relationship for structural confirmation.

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